What is the chemical structure of 2-Cyano-4'-methoxybenzophenone
What is the chemical structure of 2-Cyano-4'-methoxybenzophenone
An in-depth technical guide on the chemical structure, synthesis, and application of 2-Cyano-4'-methoxybenzophenone .
Executive Summary
2-Cyano-4'-methoxybenzophenone is a highly functionalized diaryl ketone scaffold that serves as a critical building block in both medicinal chemistry and materials science. Featuring a unique "push-pull" electronic configuration driven by an electron-withdrawing ortho-cyano group and an electron-donating para-methoxy group, this molecule exhibits distinct physicochemical and photochemical properties. This whitepaper details its structural conformation, outlines a self-validating synthetic protocol via Friedel-Crafts acylation, and explores its utility as a Type II photoinitiator and pharmaceutical intermediate.
Chemical Identity & Structural Conformation
At its core, 2-Cyano-4'-methoxybenzophenone consists of two substituted phenyl rings bridged by a carbonyl group. The spatial arrangement of these substituents dictates both its chemical reactivity and its interaction with light.
Physicochemical Properties
The fundamental identity of the compound is summarized below[1][2]:
| Property | Value / Description |
| IUPAC Name | 2-(4-methoxybenzoyl)benzonitrile |
| CAS Number | 750633-78-4 |
| Molecular Formula | C15H11NO2 |
| Molecular Weight | 237.25 g/mol |
| SMILES Code | O=C(C1=CC=C(OC)C=C1)C2=C(C#N)C=CC=C2 |
| Melting Point | 63–64 °C |
Steric and Electronic Profiling
The structural conformation of 2-Cyano-4'-methoxybenzophenone is governed by two primary forces:
-
Steric Hindrance: The cyano group (-C≡N) at the ortho (2-) position of the first phenyl ring creates significant steric bulk near the central carbonyl linker. To minimize steric clash, the two phenyl rings are forced out of coplanarity, adopting a twisted 3D conformation.
-
Push-Pull Electronics: The para-methoxy group (-OCH3) acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of its respective phenyl ring. Conversely, the cyano group acts as an electron-withdrawing group (EWG). This push-pull dynamic across the conjugated benzophenone system lowers the HOMO-LUMO gap, shifting its UV absorption spectrum toward longer wavelengths (UVA region) compared to unsubstituted benzophenone[3][4].
Synthetic Methodology: Friedel-Crafts Acylation
The most robust and scalable method for synthesizing 2-Cyano-4'-methoxybenzophenone is the Friedel-Crafts acylation of anisole using 2-cyanobenzoyl chloride[5][6].
Mechanistic Causality & Reagent Selection
In this electrophilic aromatic substitution, the Lewis acid catalyst (typically AlCl3) plays a dual role. First, it coordinates with the acyl chloride to generate the highly reactive acylium ion. Second, it strongly complexes with the oxygen atom of the newly formed benzophenone carbonyl and the nitrogen of the cyano group.
Crucial Insight: Because the Lewis acid is sequestered by the product, a strictly catalytic amount of AlCl3 will stall the reaction. A stoichiometric excess (typically 1.1 to 1.5 equivalents) is mandatory to drive the reaction to completion[5][7]. Furthermore, the methoxy group on anisole is strongly para-directing due to resonance stabilization of the arenium ion, ensuring high regioselectivity for the 4'-isomer.
Step-by-Step Experimental Protocol
The following protocol outlines a self-validating workflow for synthesizing the target compound.
Reagents Required:
-
2-Cyanobenzoyl chloride (1.0 equiv, electrophile)
-
Anisole (1.05 equiv, nucleophile)
-
Anhydrous Aluminum Chloride (AlCl3) (1.2 equiv, Lewis acid)
-
Anhydrous Dichloromethane (DCM) (Solvent)
Procedure:
-
Preparation of the Acylating Complex: In a flame-dried, three-neck round-bottom flask purged with argon, suspend AlCl3 (1.2 equiv) in anhydrous DCM. Cool the suspension to 0–5 °C using an ice bath[5].
-
Activation: Dissolve 2-cyanobenzoyl chloride (1.0 equiv) in a minimal amount of DCM and add it dropwise to the AlCl3 suspension via an addition funnel over 15 minutes. The mixture will darken as the active acylium-AlCl4⁻ complex forms[5][6].
-
Electrophilic Attack: Add anisole (1.05 equiv) dropwise over 30 minutes. Causality: Maintaining the temperature below 5 °C during this highly exothermic step prevents polyalkylation/acylation and suppresses unwanted ortho-substitution[5].
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2) until the acyl chloride is entirely consumed.
-
Quenching & Workup: Carefully pour the reaction mixture over a vigorously stirred beaker of crushed ice and 1M HCl. This violently decomposes the aluminum-ketone complex. Separate the organic layer, extract the aqueous layer twice with DCM, and wash the combined organic phases with saturated NaHCO3 and brine[5].
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 2-Cyano-4'-methoxybenzophenone as crystalline solid (mp 63–64 °C)[1].
Friedel-Crafts acylation pathway for 2-Cyano-4'-methoxybenzophenone synthesis.
Applications in Drug Development & Materials Science
Pharmaceutical Intermediates
Benzophenone derivatives containing ortho-cyano groups are highly prized in drug development. They serve as direct precursors for the synthesis of complex heterocyclic scaffolds, such as isoindolinones and phthalides [8]. By subjecting the cyano group to controlled hydrolysis or reduction, followed by intramolecular cyclization with the adjacent carbonyl group, researchers can rapidly generate pharmacophores known for their anti-hypertensive, anti-inflammatory, and neuroprotective activities.
Type II Photoinitiation
In materials science, benzophenones are the gold standard for Type II photoinitiators[3]. Unlike Type I initiators that undergo spontaneous homolytic cleavage upon UV exposure, Type II initiators enter an excited triplet state and must abstract a hydrogen atom from a co-initiator (e.g., a tertiary amine synergist) to generate reactive radicals[3].
The inclusion of the methoxy group in 2-Cyano-4'-methoxybenzophenone shifts its absorption spectrum to ~320 nm (UVA). This is highly advantageous for biological photografting or curing systems where shorter, higher-energy UVC light would damage sensitive biological matrices or cause rapid polymer degradation[3][4].
Type II photoinitiation mechanism of methoxy-substituted benzophenones.
References
-
Surface-Immobilized Photoinitiators for Light Induced Polymerization | PMC (NIH) |[Link]
-
Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction | SCIRP |[Link]
Sources
- 1. 丁香通-专业的科研采购信息和实验资讯平台 [m.biomart.cn]
- 2. CAS:750633-78-4, 2-Cyano-4'-methoxybenzophenone-毕得医药 [bidepharm.com]
- 3. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction [scirp.org]
- 8. 2-Cyanobenzophenone 97 37774-78-0 [sigmaaldrich.com]
